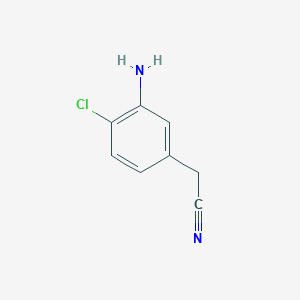

2-(3-Amino-4-chlorophenyl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

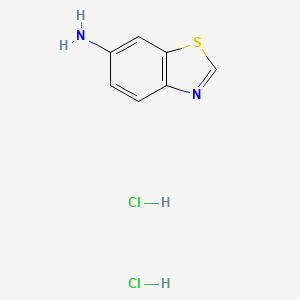

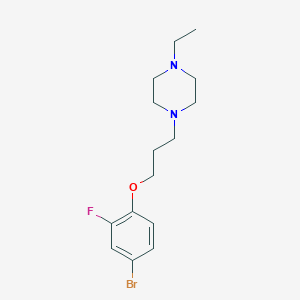

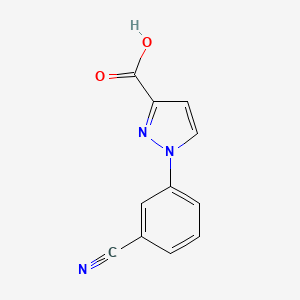

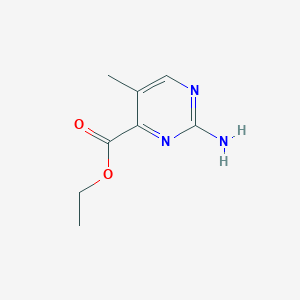

“2-(3-Amino-4-chlorophenyl)acetonitrile” is a chemical compound with the molecular formula C8H7ClN2. It has a molecular weight of 166.61 . It is typically encountered in powder form .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, similar compounds are typically synthesized through reactions involving amines and nitriles .Molecular Structure Analysis

The molecular structure of “this compound” consists of an acetonitrile group (CH2CN) attached to a chlorinated phenyl group (C6H4Cl) at the 3-position and an amino group (NH2) at the 4-position .Physical And Chemical Properties Analysis

“this compound” is a solid compound at room temperature . It has a boiling point of approximately 313.1°C .Aplicaciones Científicas De Investigación

Crystallography and Molecular Interactions

- 2-(4-Chlorophenyl)-2-(N-acetylcarbamoylthio)ethanoic acid, a derivative of the chemical , forms a 1:1 adduct with acetonitrile, demonstrating interesting molecular interactions and crystal structures (Leban, Marechal, & Robert, 1997).

Photoluminescent Materials

- The electrooxidation of 2-amino-3-cyano-4-phenylthiophene (a related compound) in acetonitrile results in a new class of photoluminescent materials, indicating potential applications in electronics and material science (Ekinci, Horasan, Altundas, & Demir, 2000).

Pharmaceutical Research

- 4-Substituted 3-amino-2-cyanothiophenes, synthesized through a process involving 2-chloroacetonitrile, show promise for incorporation into pharmaceutically relevant structures (Zhang, Bednarz, Lim, Hernández, & Wu, 2014).

Antitumor Activity

- Novel targets of 2-aminothiophene derivatives, based on the synthesis of related compounds, have been examined for their antitumor properties against human tumor cell lines (Khalifa & Algothami, 2020).

Electrochemical Studies

- Electrochemical dimerization of 2-amino-3-cyano-4-phenylthiophene (ACPT), a related compound, has been studied in acetonitrile, leading to insights into the formation of oligomers and polymers, relevant in materials science (Ekinci, Tümer, & Demir, 2002).

Antimicrobial Research

- Some derivatives have been evaluated for antimicrobial activity, indicating potential applications in the development of new antimicrobial agents (Okasha et al., 2022).

Synthesis and Characterization

- The synthesis and characterization of various derivatives, including studies on their structural and thermal properties, have been conducted, contributing to the field of organic chemistry and material science (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).

Safety and Hazards

Propiedades

IUPAC Name |

2-(3-amino-4-chlorophenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-7-2-1-6(3-4-10)5-8(7)11/h1-2,5H,3,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISQCLKGVIADJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

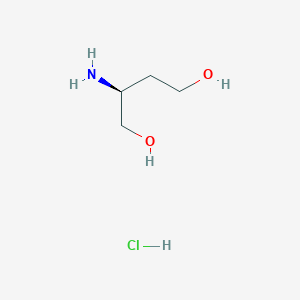

![2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1382218.png)

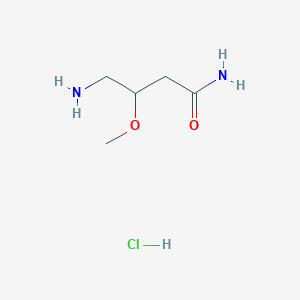

![tert-butyl N-{[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B1382228.png)